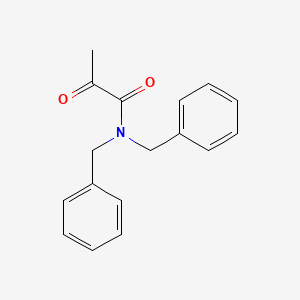![molecular formula C35H54O B14507007 3-[(1-Phenylethenyl)oxy]cholestane CAS No. 64714-04-1](/img/structure/B14507007.png)
3-[(1-Phenylethenyl)oxy]cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Phenylethenyl)oxy]cholestane is a synthetic derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a diagenetic product of cholesterol and is often found in petroleum deposits . The compound this compound contains 35 carbon atoms, 54 hydrogen atoms, and 1 oxygen atom .
Preparation Methods
The synthesis of 3-[(1-Phenylethenyl)oxy]cholestane can be achieved through various synthetic routes. One common method involves the reaction of cholestane derivatives with phenylethenyl groups under specific conditions. For example, cholestane-3β,5α,6β-triol can be used as a reactant, and the synthesis can be carried out using either conventional or solid-state methods . The reaction conditions typically involve the use of catalysts such as palladium and phosphine, with the reaction proceeding at elevated temperatures .
Chemical Reactions Analysis
3-[(1-Phenylethenyl)oxy]cholestane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of oxysterols, which are known to have various biological activities .
Scientific Research Applications
3-[(1-Phenylethenyl)oxy]cholestane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of cholestane derivatives. In biology and medicine, it is investigated for its potential cytotoxic effects on tumor cells. For example, cholestane-3β,5α,6β-triol, a related compound, has been shown to induce cell death in A549 cells via endoplasmic reticulum stress and autophagy activation . Additionally, the compound is used in the study of cholesterol metabolism and its role in various diseases .
Mechanism of Action
The mechanism of action of 3-[(1-Phenylethenyl)oxy]cholestane involves its interaction with cellular components, leading to various biological effects. For instance, cholestane-3β,5α,6β-triol induces cell death in A549 cells by triggering endoplasmic reticulum stress and enhancing autophagy flux . This process involves the generation of reactive oxygen species, which mediate the stress response and autophagy, ultimately leading to cell death.
Comparison with Similar Compounds
3-[(1-Phenylethenyl)oxy]cholestane can be compared with other cholestane derivatives, such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol. These compounds share similar structural features but differ in their functional groups and biological activities. For example, cholestane-3β,5α,6β-triol is known for its cytotoxic effects on tumor cells, while cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol has been studied for its binding affinity to human serum albumin . The unique phenylethenyl group in this compound distinguishes it from other cholestane derivatives and contributes to its specific chemical and biological properties.
Properties
CAS No. |
64714-04-1 |
|---|---|
Molecular Formula |
C35H54O |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(1-phenylethenoxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C35H54O/c1-24(2)11-10-12-25(3)31-17-18-32-30-16-15-28-23-29(36-26(4)27-13-8-7-9-14-27)19-21-34(28,5)33(30)20-22-35(31,32)6/h7-9,13-14,24-25,28-33H,4,10-12,15-23H2,1-3,5-6H3/t25-,28?,29?,30+,31-,32+,33+,34+,35-/m1/s1 |
InChI Key |
BUFZBQQWGJGQFF-HONXXXHTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


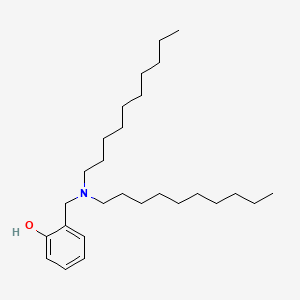
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
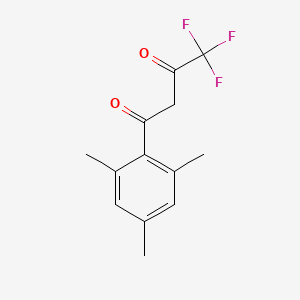
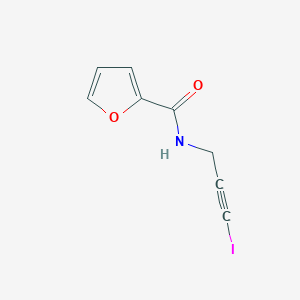
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
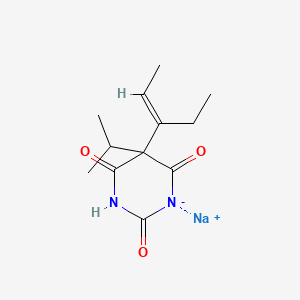

![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
